molecular formula C8H3ClF3NO B3031930 2-chloro-4-(trifluoromethoxy)Benzonitrile CAS No. 874482-94-7

2-chloro-4-(trifluoromethoxy)Benzonitrile

Cat. No.: B3031930
CAS No.: 874482-94-7
M. Wt: 221.56
InChI Key: OZFIJIGOVVNMDI-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzonitriles in Advanced Organic Chemistry Research

Substituted benzonitriles are foundational building blocks in the synthesis of a wide array of complex organic molecules. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, amides, and carboxylic acids. This versatility makes benzonitrile (B105546) derivatives valuable intermediates in the production of pharmaceuticals and agrochemicals. The strategic placement of different substituents on the aromatic ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.

Significance of Trifluoromethoxy (-OCF3) and Cyano (-CN) Groups in Aromatic Systems

The presence of both a trifluoromethoxy (-OCF3) and a cyano (-CN) group on an aromatic ring, as seen in 2-chloro-4-(trifluoromethoxy)benzonitrile, imparts distinct characteristics to the molecule. These groups significantly influence the electron distribution and reactivity of the aromatic system.

The trifluoromethoxy group is bulkier than a methoxy (B1213986) group and its presence can create steric hindrance that influences the molecule's conformation and its interactions with other molecules. mdpi.com This steric bulk can affect the approach of reagents to nearby reaction sites. The linear geometry of the cyano group, however, presents a smaller steric profile. The interplay of these steric and electronic effects can dictate the regioselectivity of synthetic transformations involving such molecules.

Physicochemical and Spectroscopic Data of a Related Compound

Interactive Table 1: Physicochemical Properties of 2-chloro-4-(trifluoromethyl)benzonitrile

PropertyValueReference
CAS Number1813-33-8 sigmaaldrich.com
Molecular FormulaC₈H₃ClF₃N sigmaaldrich.com
Molecular Weight205.56 g/mol sigmaaldrich.com
Boiling Point192-193 °C sigmaaldrich.com
Density1.389 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.4840 sigmaaldrich.com

Interactive Table 2: Spectroscopic Data of 2-chloro-4-(trifluoromethyl)benzonitrile

Spectrum TypeNotable Peaks/Shifts
¹H NMRSpectral data for this specific isomer is not detailed in the searched results.
¹³C NMRSpectral data for this specific isomer is not detailed in the searched results.
IR SpectroscopyThe characteristic stretching vibration for the C≡N (nitrile) group in benzonitriles typically appears in the region of 2220-2240 cm⁻¹.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIJIGOVVNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735907
Record name 2-Chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874482-94-7
Record name 2-Chloro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Trifluoromethoxy Benzonitrile

Direct Synthesis Approaches

Direct synthesis of 2-chloro-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the nitrile group onto a pre-existing 2-chloro-4-(trifluoromethoxy)phenyl scaffold. Palladium-catalyzed cyanation stands out as a premier method for this transformation due to its efficiency and functional group tolerance. nih.govrsc.org

Palladium-Catalyzed Cyanation Reactions

The palladium-catalyzed coupling of an aryl halide with a cyanide source is a powerful tool for forming aryl nitriles. rsc.org This reaction has been refined over the years to overcome challenges such as catalyst deactivation by the cyanide ion. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the benzonitrile (B105546) product and regenerate the catalyst.

The direct synthesis of this compound can be achieved via the palladium-catalyzed cyanation of a corresponding aryl halide, such as 1-bromo-2-chloro-4-(trifluoromethoxy)benzene. Zinc cyanide (Zn(CN)₂) is often the cyanide source of choice because it is less toxic and its low solubility in organic solvents helps to prevent the deactivation of the palladium catalyst. nih.govnih.gov

A variety of palladium catalysts can be employed, with Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, being a classic example. Modern catalytic systems often utilize palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladacycle precatalysts, which are activated in situ. nih.gov These are used in conjunction with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), which stabilize the palladium center and facilitate the catalytic cycle. nih.gov

Table 1: Components in a Typical Palladium-Catalyzed Cyanation Reaction

ComponentRoleCommon Examples
Aryl Halide Substrate1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Cyanide Source Provides CN⁻ groupZinc Cyanide (Zn(CN)₂)
Palladium Source CatalystPd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts
Ligand Stabilizes catalystPPh₃, dppf, t-BuXPhos
Solvent Reaction MediumDMF, DMAc, THF, Dioxane

This table illustrates the key components involved in the palladium-catalyzed synthesis of aryl nitriles.

The efficiency of the palladium-catalyzed cyanation is highly dependent on the reaction conditions. Optimization of temperature, solvent, and reaction time is crucial for maximizing yield and minimizing side reactions.

Temperature: Cyanation reactions of aryl halides typically require elevated temperatures, often ranging from 80 °C to 140 °C, to proceed at a reasonable rate. rsc.orgorganic-chemistry.org However, recent advancements have enabled these reactions to occur at much milder temperatures, sometimes as low as room temperature, particularly for more reactive aryl bromides or with highly active catalyst systems. nih.govorganic-chemistry.org

Solvent Systems: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF) are commonly used. rsc.org Studies have shown that biphasic or aqueous solvent mixtures can be surprisingly effective. For instance, using a mixture of THF and water can enhance the reaction rate by partially solubilizing the zinc cyanide, allowing for a controlled release of cyanide ions into the organic phase, which prevents catalyst poisoning. nih.gov

Reaction Time: Reaction times can vary from as little as one hour to over 24 hours, depending on the reactivity of the substrate, the catalyst efficiency, and the temperature. nih.gov Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Table 2: Illustrative Optimization of Palladium-Catalyzed Cyanation

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF801223
2Dioxane1001245
3DMF120685
4THF/H₂O (1:5)40893

This interactive data table, based on general findings for aryl halide cyanation nih.gov, demonstrates how systematic variation of reaction parameters can significantly improve product yield.

Multi-Step Synthesis from Precursors

Strategic Functional Group Interconversions for Benzonitrile Derivatives

Multi-step syntheses often involve the strategic manipulation of functional groups. A common precursor for benzonitriles is the corresponding aniline (B41778). The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an aniline to a nitrile via a diazonium salt intermediate.

A plausible multi-step pathway to this compound could start from 2-chloro-4-(trifluoromethoxy)aniline (B1301952). This sequence involves:

Diazotization: The aniline is treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a cyanide salt, typically copper(I) cyanide, to introduce the nitrile group onto the aromatic ring.

This approach is particularly useful as anilines are often accessible through the reduction of corresponding nitroarenes, adding another layer of synthetic flexibility. A patent for the synthesis of the similar 4-chloro-2-trifluoromethylbenzonitrile outlines a sequence involving nitration, reduction of the nitro group to an amine, diazotization followed by bromination, and finally a cyanation step. google.com This highlights the industrial relevance of such functional group interconversion strategies.

Regioselective Introduction of Aromatic Substituents

The synthesis of a polysubstituted benzene (B151609) like this compound requires careful control over the position of each substituent (regioselectivity). The order in which the chloro, trifluoromethoxy, and nitrile (or its precursor) groups are introduced is dictated by the directing effects of the substituents already present on the ring.

For example, starting with a monosubstituted benzene, such as 1-chloro-3-(trifluoromethoxy)benzene, is a potential route. nist.govchemeo.com The trifluoromethoxy group (-OCF₃) is a deactivating, meta-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. The combined directing effects would guide the position of any subsequent electrophilic aromatic substitution. However, introducing the final substituent often requires more advanced methods than simple electrophilic substitution to achieve the desired 1,2,4-substitution pattern.

A more controlled approach involves building the substitution pattern step-by-step. For instance, a synthetic strategy might begin with a precursor where the relative positions of two groups are already established, followed by the introduction of the third group. The synthesis of the starting material itself, such as 2-chloro-4-(trifluoromethoxy)aniline, would involve its own set of regioselective reactions to ensure the correct placement of the chloro and trifluoromethoxy groups relative to the amine (or its nitro precursor).

Exploration of Alternative Precursor Pathways

The retrosynthetic analysis of this compound suggests several key disconnections and corresponding precursor strategies. These can be broadly categorized into pathways commencing from precursors already containing the trifluoromethoxy group, and those where this crucial functional group is introduced at a later stage of the synthesis.

One potential route begins with the readily available precursor, 3-chloro-4-aminotoluene. This pathway involves a sequence of reactions to introduce the trifluoromethoxy and nitrile functionalities.

Diazotization and Hydroxylation: The initial step involves the diazotization of the amino group of 3-chloro-4-aminotoluene, followed by hydrolysis of the resulting diazonium salt to yield 3-chloro-4-methylphenol. This reaction is a standard method for converting aromatic amines to phenols.

Trifluoromethoxylation: The phenolic hydroxyl group is then converted to a trifluoromethoxy group. This can be achieved using various modern trifluoromethoxylation reagents.

Side-Chain Halogenation: The methyl group of the resulting 1-chloro-2-methyl-4-(trifluoromethoxy)benzene (B15049804) is then subjected to radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to form a benzyl (B1604629) halide.

Cyanation: Finally, the benzyl halide is converted to the desired benzonitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

A summary of this proposed pathway is presented in the table below:

StepReactionKey ReagentsIntermediate Product
1Diazotization & HydroxylationNaNO₂, H₂SO₄, H₂O3-chloro-4-methylphenol
2TrifluoromethoxylationTrifluoromethoxylation agent1-chloro-2-methyl-4-(trifluoromethoxy)benzene
3Side-Chain HalogenationNBS or NCS, Radical initiator1-(halomethyl)-2-chloro-4-(trifluoromethoxy)benzene
4CyanationNaCN or KCNThis compound

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-existing benzonitrile structure, such as 2-chloro-4-fluorobenzonitrile (B42565). The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.

Nucleophilic Aromatic Substitution: 2-chloro-4-fluorobenzonitrile is reacted with a source of trifluoromethoxide, such as trifluoromethanol (B75723) in the presence of a strong base, or a pre-formed trifluoromethoxide salt. This reaction directly substitutes the fluorine atom with the trifluoromethoxy group. The success of this step is highly dependent on the reaction conditions to favor the desired substitution over potential side reactions.

The key transformation in this pathway is outlined below:

StepReactionKey ReagentsPrecursor
1Nucleophilic Aromatic SubstitutionCF₃OH, Strong Base (e.g., NaH)2-chloro-4-fluorobenzonitrile

This pathway utilizes 2-chloro-4-hydroxybenzonitrile (B1349109) as a key intermediate. biosynth.comnbinno.com This precursor already contains the desired chloro and nitrile functionalities in the correct positions.

Synthesis of 2-Chloro-4-hydroxybenzonitrile: This intermediate can be prepared through various methods, including the direct cyanation of substituted phenols or the hydrolysis of corresponding aminobenzonitriles.

O-Trifluoromethylation: The critical step is the conversion of the phenolic hydroxyl group to the trifluoromethoxy ether. This transformation can be accomplished using electrophilic trifluoromethylating reagents. Recent advancements in synthetic methodology have provided a range of reagents for this purpose.

A summary of this pathway is detailed in the following table:

StepReactionKey ReagentsIntermediate Product
1Synthesis of IntermediateVarious2-chloro-4-hydroxybenzonitrile
2O-TrifluoromethylationElectrophilic trifluoromethylating agentThis compound

The Sandmeyer reaction provides a classic and versatile method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. wikipedia.org

Synthesis of 2-chloro-4-(trifluoromethoxy)aniline: The synthesis of this precursor is a crucial initial phase. It could potentially be synthesized from 3-chloro-4-nitrophenol (B188101) through a sequence of trifluoromethoxylation of the phenol (B47542) followed by reduction of the nitro group.

Diazotization: The 2-chloro-4-(trifluoromethoxy)aniline is then treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form the corresponding diazonium salt.

Cyanation (Sandmeyer Reaction): The diazonium salt is subsequently reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, yielding the final product.

The key steps of this pathway are outlined below:

StepReactionKey ReagentsIntermediate Product
1Precursor SynthesisVarious2-chloro-4-(trifluoromethoxy)aniline
2DiazotizationNaNO₂, HCl2-chloro-4-(trifluoromethoxy)benzenediazonium chloride
3Sandmeyer CyanationCuCNThis compound

Each of these alternative pathways offers a distinct strategic approach to the synthesis of this compound, with the optimal choice depending on factors such as precursor availability, cost, and the specific capabilities of the synthetic laboratory.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Trifluoromethoxy Benzonitrile

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction class for aryl halides, particularly those bearing electron-withdrawing substituents. These reactions typically proceed through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex, or in some cases, a concerted mechanism. nih.govlibretexts.orgnih.gov

Substitution at the Chlorinated Position

The chlorine atom at the C2 position of 2-chloro-4-(trifluoromethoxy)benzonitrile is susceptible to displacement by nucleophiles. The powerful electron-withdrawing nature of both the nitrile and trifluoromethoxy groups, positioned ortho and para to the chlorine respectively, activates the aromatic ring towards nucleophilic attack. This activation facilitates the formation of the resonance-stabilized Meisenheimer intermediate, a critical step in the SNA pathway. libretexts.org

The reaction rate and success are influenced by the strength of the incoming nucleophile and the reaction conditions. For instance, strong nucleophiles like alkoxides or amines can displace the chloride under relatively mild conditions. The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, further enhances the electrophilicity of the aryl carbon bearing the chlorine atom, making it a prime target for nucleophilic substitution.

NucleophileProductReaction Conditions
RO⁻ (Alkoxide)2-alkoxy-4-(trifluoromethoxy)benzonitrileVaries depending on the specific alkoxide and substrate
R₂NH (Amine)2-(dialkylamino)-4-(trifluoromethoxy)benzonitrileOften requires heating and a base
RS⁻ (Thiolate)2-(alkylthio)-4-(trifluoromethoxy)benzonitrileTypically performed in the presence of a base

This table presents hypothetical, yet plausible, SNAr reactions at the chlorinated position of this compound based on established principles of nucleophilic aromatic substitution.

Reactivity of the Nitrile Group Towards Nucleophilic Reagents

The nitrile group (-C≡N) in this compound also exhibits reactivity towards nucleophiles, although this is generally less facile than substitution at the activated chloro position. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom. ebsco.com

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add across the carbon-nitrogen triple bond. chemistrysteps.com This initial addition forms an imine anion, which upon aqueous workup, can be hydrolyzed to a ketone. This two-step process provides a valuable method for the synthesis of 2-chloro-4-(trifluoromethoxy)phenyl ketones.

Furthermore, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This transformation proceeds via an initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide. chemistrysteps.com

ReagentIntermediateFinal Product
R-MgX (Grignard)Iminium saltKetone
H₃O⁺ (Acid Hydrolysis)AmideCarboxylic Acid
OH⁻ (Base Hydrolysis)AmideCarboxylate Salt

This interactive data table outlines the reactivity of the nitrile group in this compound towards common nucleophilic reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations. nih.govnih.gov

Suzuki-Miyaura Coupling and Related Methodologies (as applied to analogous compounds)

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. mdpi.commdpi.com While specific examples for this compound are not extensively documented in the provided search results, the reactivity of analogous aryl chlorides in Suzuki-Miyaura couplings is well-established. cuny.edu

The trifluoromethyl group can play a crucial role in promoting such transformations. researchgate.net In a typical Suzuki-Miyaura reaction, an aryl chloride would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl product. The electronic properties of the substituents on both coupling partners can influence the reaction's efficiency. mdpi.com

Aryl Halide AnalogBoronic AcidCatalyst SystemProduct
4-Chloroanisolesec-Butylboronic acidPd(dba)₂ / P(t-Bu)₃4-(sec-Butyl)anisole
Aryl ChloridesIsopropylboronic acidPd catalystCross-coupled product
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-104,4'-Difluorobiphenyl

This table showcases examples of Suzuki-Miyaura couplings with analogous aryl halides, demonstrating the potential for this compound to participate in similar reactions.

Other Catalytic Systems for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond Suzuki-Miyaura coupling, a variety of other transition metal-catalyzed reactions can be envisioned for this compound. These methods offer alternative pathways for constructing C-C and C-X (where X is a heteroatom) bonds. nih.govlibretexts.orgresearchgate.net

For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds by coupling the aryl chloride with amines. Similarly, copper-catalyzed Ullmann-type reactions can facilitate the formation of carbon-oxygen or carbon-nitrogen bonds. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.comacs.org

Recent advancements have also explored the use of nickel catalysis for C(sp²)-O bond formation, offering a chemoselective platform for the etherification of aryl halides with phenols and aliphatic alcohols. acs.org Furthermore, cobalt-catalyzed cross-electrophile coupling of benzonitrile (B105546) derivatives with aryl halides presents a method for biaryl formation, indicating the potential for activating the C-CN bond under specific catalytic conditions. acs.org

Electrophilic Aromatic Substitution (EAS) Reactions on Trifluoromethoxy-Substituted Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org The trifluoromethoxy (-OCF₃) group is a strongly deactivating, meta-directing substituent. lkouniv.ac.invanderbilt.eduyoutube.com This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which outweighs the electron-donating resonance effect of the oxygen atom.

Consequently, electrophilic attack on an aromatic ring bearing a trifluoromethoxy group is significantly slower than on benzene (B151609) itself and occurs primarily at the meta position. lkouniv.ac.invanderbilt.edu The nitrile and chloro substituents on this compound are also deactivating and meta-directing (with respect to themselves). The combined deactivating effect of all three substituents makes electrophilic aromatic substitution on this molecule extremely difficult and likely to require harsh reaction conditions.

If substitution were to occur, the incoming electrophile would be directed to the position meta to the strongest deactivating groups. Given the substitution pattern of this compound, the only available position for electrophilic attack is C6. However, the cumulative deactivation makes this a highly unfavorable process.

SubstituentActivating/DeactivatingDirecting Effect
-OCF₃Strongly DeactivatingMeta
-CNDeactivatingMeta
-ClDeactivatingOrtho, Para

This table summarizes the directing effects of the substituents present on the this compound ring in the context of electrophilic aromatic substitution.

Nitrile Group Transformations

The cyano group of this compound is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing chloro and trifluoromethoxy groups enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack. This section explores key transformations of the nitrile moiety, specifically its reduction to amine functionalities and its hydrolysis to other derivatives.

Reduction to Amine Functionalities (as observed for related compounds)

The reduction of the nitrile group to a primary amine is a fundamental transformation, yielding the corresponding benzylamine (B48309), a valuable building block in medicinal and materials chemistry. While specific studies on the reduction of this compound are not extensively detailed in the literature, the reactivity of structurally similar substituted benzonitriles provides significant insight into potential synthetic routes.

Common methods for the reduction of aromatic nitriles include catalytic hydrogenation and reduction with metal hydrides. However, for halogenated compounds like this compound, chemoselectivity is a critical consideration to avoid undesired dehalogenation.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for nitrile reduction. The choice of catalyst and reaction conditions is crucial to preserve the chloro substituent. For instance, in the case of the related compound 4-chloro-2-trifluoromethylbenzonitrile, attempted catalytic hydrogenation using 5% Palladium on carbon (Pd/C) resulted in the undesired byproduct 2-trifluoromethylaniline, indicating dechlorination. google.com Conversely, catalytic hydrogenation using Raney Nickel has been successfully employed to reduce nitro groups to anilines without affecting a chloro substituent on the same ring, suggesting it may be a more suitable catalyst for the reduction of the nitrile in this compound while preserving the C-Cl bond. google.com

Another promising approach is catalytic transfer hydrogenation. The continuous catalytic transfer hydrogenation of benzonitrile to benzylamine has been demonstrated using palladium on carbon with triethylammonium (B8662869) formate (B1220265) as the hydrogen source. qub.ac.ukrsc.org This method can sometimes offer milder conditions and different selectivity profiles compared to high-pressure hydrogenation with H₂ gas.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.com LiAlH₄ is a powerful, non-selective reagent that readily reduces a wide range of functional groups, including nitriles and amides, to amines. masterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Given the high reactivity of LiAlH₄, it is expected to reduce the nitrile group of this compound to the corresponding benzylamine. However, careful control of the reaction conditions would be necessary to avoid potential side reactions.

The table below summarizes potential reduction methods based on data from related compounds.

Reagent/CatalystSubstrate ExampleProductKey Observation
5% Pd/C, H₂4-chloro-2-trifluoromethylbenzonitrile2-trifluoromethylanilineDechlorination occurs
Raney Ni, H₂5-chloro-2-nitrobenzotrifluoride4-chloro-2-trifluoromethylanilineC-Cl bond is preserved
LiAlH₄General NitrilesPrimary AminesPowerful, general reagent
Pd/C, FormateBenzonitrileBenzylamineEffective transfer hydrogenation

Hydrolysis and Other Derivatizations of the Cyano Group

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. This transformation offers a route to other important classes of compounds.

Hydrolysis to Carboxylic Acid: The complete hydrolysis of a nitrile yields a carboxylic acid and an ammonium (B1175870) salt (under acidic conditions) or ammonia (B1221849) and a carboxylate salt (under basic conditions). libretexts.org Studies on the hydrolysis of various para-substituted benzonitriles in buffered distilled water have shown that the reaction proceeds through a benzamide (B126) intermediate to form the corresponding benzoic acid. oup.com

The rate of this hydrolysis is influenced by the pH and the nature of the aromatic substituents. For para-substituted benzonitriles, alkaline hydrolysis is the dominant pathway at pH values above 8, while neutral hydrolysis is significant between pH 5 and 7. oup.com The reaction rates correlate with Hammett σp constants, indicating that electron-withdrawing substituents, such as the chloro and trifluoromethoxy groups in the target molecule, facilitate the hydrolysis by stabilizing the negative charge that develops on the nitrogen atom in the transition state of the rate-determining step (nucleophilic attack by water or hydroxide). oup.comznaturforsch.com

The general scheme for the hydrolysis is as follows:

Acid Hydrolysis: The nitrile is heated under reflux with a dilute strong acid (e.g., HCl, H₂SO₄). The final product is the carboxylic acid. libretexts.org

R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous alkali (e.g., NaOH). This initially forms a carboxylate salt, which is then acidified in a separate workup step to yield the free carboxylic acid. libretexts.org

R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃

R-COO⁻ + H⁺ → R-COOH

Partial Hydrolysis to Amide: Under carefully controlled conditions, the hydrolysis of nitriles can be stopped at the intermediate amide stage. Transition metal catalysts, such as those based on rhodium, can facilitate the hydration of nitriles to amides under neutral conditions, avoiding the formation of carboxylic acids that can occur under harsh acidic or basic conditions. orgsyn.org Another method involves the reaction of nitriles with manganese dioxide in a suitable solvent, which has been shown to convert benzonitrile to benzamide. google.com These methods could potentially be applied to this compound to selectively produce 2-chloro-4-(trifluoromethoxy)benzamide.

The table below outlines the expected products from the hydrolysis of this compound under different conditions.

Reaction TypeReagents & ConditionsIntermediate ProductFinal Product
Acid HydrolysisDilute H₂SO₄ or HCl, Heat2-chloro-4-(trifluoromethoxy)benzamide2-chloro-4-(trifluoromethoxy)benzoic acid
Alkaline HydrolysisNaOH(aq), Heat; then H⁺ workup2-chloro-4-(trifluoromethoxy)benzamide2-chloro-4-(trifluoromethoxy)benzoic acid
Catalytic HydrationRhodium catalyst2-chloro-4-(trifluoromethoxy)benzamide-
OxidationManganese Dioxide2-chloro-4-(trifluoromethoxy)benzamide-

Derivatization and Advanced Functionalization Strategies for 2 Chloro 4 Trifluoromethoxy Benzonitrile

Design and Synthesis of Novel Analogues

The functionalization of 2-chloro-4-(trifluoromethoxy)benzonitrile primarily revolves around the displacement of the chlorine atom via nucleophilic aromatic substitution (SNAr) and, to a lesser extent, further substitution on the aromatic ring.

The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effects of the cyano (-CN) group and the trifluoromethoxy (-OCF₃) group. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position acts as a leaving group. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate, a condition well-met in this molecule. libretexts.orgchemistrysteps.com

Established methodologies for analogous activated aryl halides can be applied to introduce a variety of functional groups:

Amine Derivatives: Reaction with primary or secondary amines (R¹R²NH) in the presence of a base or in a suitable polar aprotic solvent can yield 2-amino-4-(trifluoromethoxy)benzonitrile (B1373435) analogues. The nucleophilic nitrogen atom attacks the carbon bearing the chlorine, leading to the displacement of the chloride ion.

Alkoxy Derivatives: Alkoxides (RO⁻), generated from the corresponding alcohols with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), serve as potent nucleophiles. googleapis.com Their reaction with the substrate results in the formation of 2-alkoxy-4-(trifluoromethoxy)benzonitrile derivatives, effectively creating an ether linkage.

Thiol Derivatives: Thiolates (RS⁻), which are excellent nucleophiles, can be used to synthesize 2-thioether-4-(trifluoromethoxy)benzonitrile compounds. These reactions are typically carried out by treating the corresponding thiol with a base to generate the thiolate anion, which then displaces the chloride.

The general scheme for these SNAr reactions is presented below, with expected products outlined in the following data table.

Interactive Table 1: Exemplary SNAr Derivatives of this compound

Nucleophile Reagent Example Expected Product Name
Amine Diethylamine (CH₃CH₂)₂NH 2-(Diethylamino)-4-(trifluoromethoxy)benzonitrile
Alkoxide Sodium Methoxide (NaOCH₃) 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Thiolate Sodium Ethanethiolate (NaSCH₂CH₃) 2-(Ethylthio)-4-(trifluoromethoxy)benzonitrile

Further modification of the aromatic ring itself, beyond displacement of the chlorine, involves electrophilic aromatic substitution (EAS). However, the existing substituents profoundly influence the feasibility and outcome of such reactions. The trifluoromethoxy (-OCF₃) and cyano (-CN) groups are strongly deactivating, making the ring significantly less reactive towards electrophiles than benzene (B151609). libretexts.org

Despite the deactivation, if forcing conditions are used, the directing effects of the substituents will govern the position of any new incoming group.

Nitration: Introducing a nitro (-NO₂) group can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination) could be accomplished using Br₂ and a Lewis acid catalyst like FeBr₃.

The regiochemical outcome of these potential reactions is complex due to the competing influences of the three existing substituents, as detailed in the following section.

Regiochemical Considerations in Derivatization Processes

Regiochemistry is a critical aspect of derivatizing this compound.

For Nucleophilic Aromatic Substitution (SNAr): The regiochemistry is straightforward. The nucleophile exclusively attacks the carbon atom bonded to the chlorine (C2). chemistrysteps.com This is because the chlorine is the only viable leaving group on the ring, and its position is activated for nucleophilic attack by the para-cyano group and the ortho-trifluoromethoxy group (relative to the reaction center after initial attack).

For Electrophilic Aromatic Substitution (EAS): The situation is more complex due to the conflicting directing effects of the substituents. libretexts.org

-Cl (Chloro) group: Ortho, para-director. It directs incoming electrophiles to positions 3 and 5.

-OCF₃ (Trifluoromethoxy) group: While the oxygen has lone pairs, the extreme electron-withdrawing nature of the CF₃ group diminishes their donating ability. It is generally considered a deactivating, meta-directing group. It directs towards position 5.

-CN (Cyano) group: A strong deactivating, meta-director. It directs towards position 5.

Considering these effects, all three substituents either deactivate the ring or direct an incoming electrophile to the C5 position. Therefore, any successful electrophilic substitution would be expected to occur predominantly at the C5 position, which is meta to both the -CN and -OCF₃ groups and para to the -Cl group.

Impact of Introduced Substituents on Molecular Reactivity and Stability

The introduction of new functional groups via derivatization significantly alters the electronic properties, reactivity, and stability of the parent molecule.

Impact on Reactivity:

Electron-Donating Groups (EDGs): Replacing the chlorine with amine (-NR₂) or alkoxy (-OR) groups introduces electron-donating character to the ring through resonance. libretexts.org This increases the electron density of the aromatic system, making it less susceptible to further nucleophilic attack but potentially more reactive towards electrophilic substitution. libretexts.org

Electron-Withdrawing Groups (EWGs): Conversely, if an electrophilic substitution introduces another withdrawing group (like -NO₂), the ring becomes even more electron-deficient. This would further deactivate the ring towards subsequent electrophilic attack but could potentially increase the acidity of any C-H bonds.

Impact on Stability:

The stability of the resulting derivatives is influenced by the interplay of inductive and resonance effects. For instance, an amino group can stabilize the molecule through resonance donation into the ring.

The electronic impact of various substituents can be qualitatively compared, providing insight into the modified reactivity of the derivatives.

Interactive Table 3: Electronic Effects of Introduced Substituents

Original Group (at C2) New Group (at C2) Type of Group Effect on Ring Electron Density Expected Reactivity towards EAS
-Cl -NH₂ (Amino) Activating (EDG) Increase Increased
-Cl -OCH₃ (Methoxy) Activating (EDG) Increase Increased

Advanced Spectroscopic Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify the distinct chemical environments of the hydrogen atoms on the benzene (B151609) ring. The spectrum would be expected to show signals corresponding to the aromatic protons. The chemical shift (δ) of each signal would indicate the degree of electronic shielding, while the splitting pattern (multiplicity) and coupling constants (J) would reveal the number and proximity of neighboring protons. However, specific experimental data for 2-chloro-4-(trifluoromethoxy)benzonitrile is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. This includes the carbons of the benzene ring, the nitrile carbon, and the carbon of the trifluoromethoxy group. The chemical shift of each carbon signal provides insight into its bonding and electronic environment. The carbon of the trifluoromethoxy group would likely exhibit a quartet splitting pattern due to coupling with the three fluorine atoms. Specific spectral data is not publicly documented.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique that would be used to analyze the trifluoromethoxy (-OCF₃) group. The spectrum is expected to show a single signal, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the trifluoromethoxy group and can be influenced by the other substituents on the aromatic ring. No experimental ¹⁹F NMR data for this specific compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the arrangement of hydrogens on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular framework, including the placement of the substituents on the benzene ring relative to each other.

A detailed analysis based on these techniques is not possible without the foundational 1D and 2D NMR spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum would display characteristic absorption bands corresponding to the various functional groups present in this compound. Key expected absorptions would include:

A sharp, medium-intensity band for the nitrile (-C≡N) stretching vibration.

Strong absorption bands corresponding to the C-O and C-F stretching vibrations of the trifluoromethoxy group.

Bands in the aromatic region for C-H and C=C stretching vibrations.

A band corresponding to the C-Cl stretching vibration.

Without access to an experimental FTIR spectrum, a table of specific absorption frequencies and their assignments cannot be compiled.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. The Raman spectrum of this compound is expected to be rich in information, with characteristic peaks arising from the vibrations of the nitrile group, the trifluoromethoxy group, the carbon-chlorine bond, and the substituted benzene ring.

The nitrile group (C≡N) stretching vibration is anticipated to produce a strong and sharp band in the region of 2220-2240 cm⁻¹, a characteristic signature for nitriles. The trifluoromethoxy group (-OCF₃) will exhibit several characteristic vibrations, including strong C-F stretching modes, typically observed in the 1000-1300 cm⁻¹ region. The C-O stretching of the trifluoromethoxy group is also expected in this region. The C-Cl stretching vibration should give rise to a band in the 600-800 cm⁻¹ range.

Vibrations of the aromatic ring will also be prominent. The ring breathing modes, which are often sensitive to the substitution pattern, are expected in the 1000-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring will appear above 3000 cm⁻¹.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3100-3000Aromatic C-H StretchMedium
~2230C≡N StretchStrong, Sharp
~1600, ~1480Aromatic C=C Ring StretchMedium to Strong
~1280-1200-OCF₃ Symmetric and Asymmetric StretchStrong
~1170Aromatic C-H in-plane bendMedium
~1050Aromatic Ring Breathing ModeMedium
~750C-Cl StretchMedium to Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structural features. For this compound (C₈H₃ClF₃N), the molecular weight is approximately 221.56 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221, with an isotopic peak (M+2) at m/z 223 due to the presence of the ³⁷Cl isotope, with an intensity of about one-third of the M⁺ peak. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the trifluoromethoxy group, the chlorine atom, and the nitrile group. The stability of the aromatic ring suggests that it will remain intact in many of the major fragments.

Key fragmentation pathways would likely include:

Loss of a chlorine atom: [M-Cl]⁺, leading to a fragment at m/z 186.

Loss of the trifluoromethoxy group: [M-OCF₃]⁺, resulting in a fragment at m/z 136.

Loss of a trifluoromethyl radical: [M-CF₃]⁺, which is a common fragmentation for trifluoromethyl-containing compounds, would yield a fragment at m/z 152.

Loss of the nitrile group: [M-CN]⁺, producing a fragment at m/z 195.

Predicted m/zProposed Fragment IonFragmentation Pathway
221/223[C₈H₃ClF₃N]⁺Molecular Ion (M⁺)
195/197[C₈H₃ClF₃]⁺Loss of -CN
186[C₈H₃F₃N]⁺Loss of -Cl
152[C₇H₃ClNO]⁺Loss of -CF₃
136[C₇H₃ClN]⁺Loss of -OCF₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The substituents on the ring will influence the position (λmax) and intensity (ε) of the absorption bands.

Benzene itself exhibits two primary absorption bands around 204 nm and 256 nm. The presence of the chloro, trifluoromethoxy, and nitrile groups, all of which are auxochromes and chromophores, will cause shifts in these bands. The nitrile and trifluoromethoxy groups are electron-withdrawing, while the chlorine atom is also weakly deactivating. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring.

The primary π → π* transition is expected to be observed in the 220-240 nm range. A weaker, longer-wavelength absorption, corresponding to another π → π* transition, is likely to appear in the 270-290 nm region. The exact λmax values will depend on the solvent used for the measurement.

Predicted λmax (nm)Electronic TransitionExpected Molar Absorptivity (ε)
~230-240π → π* (Primary)High
~275-285π → π* (Secondary)Moderate

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems by solving the Schrödinger equation with certain approximations. For a molecule like 2-chloro-4-(trifluoromethoxy)benzonitrile, these calculations can elucidate its preferred three-dimensional structure, vibrational modes corresponding to spectroscopic peaks, and the distribution of electrons, which dictates its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govprensipjournals.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted benzonitriles. analis.com.myresearchgate.net Common DFT approaches involve hybrid functionals, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to provide reliable predictions of molecular properties. nih.govijcce.ac.ir

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netnih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Hypothetical Optimized Geometrical Parameters

The following table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical examples based on typical bond lengths and angles for similar substituted benzonitrile (B105546) compounds.

ParameterBondHypothetical Value
Bond Lengths C-Cl1.74 Å
C-C (ring avg.)1.39 Å
C-CN1.45 Å
C≡N1.16 Å
C-O1.37 Å
O-CF₃1.42 Å
C-F (avg.)1.35 Å
Bond Angles C-C-Cl121°
C-C-CN120°
C-C-O118°
Dihedral Angle C-C-O-C0° or 90° (depending on stable conformer)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific functional groups within the this compound molecule. researchgate.net For instance, characteristic frequencies would be expected for the C≡N stretch, C-Cl stretch, C-F stretches of the trifluoromethoxy group, and various vibrations of the benzene (B151609) ring. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental values. nih.gov

Illustrative Vibrational Mode Assignments

This table provides examples of expected vibrational frequencies and their assignments for this compound, based on studies of analogous molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2230 - 2245
Benzene RingC-H Stretching3050 - 3150
C-C Stretching1400 - 1600
Trifluoromethoxy (-OCF₃)C-F Stretching1100 - 1250
C-O Stretching1000 - 1100
Chloro (C-Cl)Stretching700 - 800

The electronic properties of this compound are critical to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. nih.gov

Example of Calculated Electronic Properties

This table shows representative electronic properties that would be derived from DFT and NBO analyses.

PropertyHypothetical ValueInterpretation
HOMO Energy-7.5 eVEnergy of the outermost electron orbital
LUMO Energy-1.2 eVEnergy of the lowest empty electron orbital
HOMO-LUMO Gap6.3 eVIndicates high kinetic stability
Dipole Moment3.5 DReflects the molecule's overall polarity
NBO Charge on N-0.5 eIndicates a partial negative charge on the Nitrogen atom
NBO Charge on Cl-0.1 eIndicates a partial negative charge on the Chlorine atom

Besides DFT, other quantum chemical methods can be employed. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT for similar accuracy, they provide a fundamental approach to studying molecular properties. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. nih.gov This speed allows for the study of larger molecular systems or longer timescale simulations. However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used for their parameterization. These methods can be useful for initial, rapid screening of molecular properties before undertaking more rigorous DFT or ab initio calculations.

Density Functional Theory (DFT) Calculations

Prediction of Reaction Pathways and Transition States

Theoretical chemistry enables the prediction of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms and kinetics. By employing methods such as Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products.

For a molecule like this compound, computational studies could explore various potential reactions. For example, the reactivity of the nitrile group could be investigated in reactions like cycloadditions. A study on the [3+2] cycloaddition reaction of 4-chlorobenzonitrile (B146240) oxide demonstrated how computational methods can predict chemo- and regioselectivity, as well as the influence of solvents on the reaction's activation enthalpy. d-nb.info Such studies involve locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction.

Furthermore, the fate of the chloro substituent in reactions such as reduction or oxidation can be modeled. Pulse radiolysis studies on chlorobenzonitriles have utilized computational methods to understand the dissociation of the radical anions formed upon one-electron reduction. researchgate.net These studies can elucidate the electronic factors that govern the cleavage of the C-Cl bond.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This not only helps in understanding experimentally observed outcomes but can also guide the design of new synthetic routes and the prediction of the reactivity of novel compounds.

Solid State Structure and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides unambiguous information about the molecular structure and the packing of molecules in the crystal lattice. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, from which the electron density distribution and, consequently, the atomic positions can be mapped.

Determination of Molecular and Crystal Structures

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study for 2-chloro-4-(trifluoromethoxy)benzonitrile has not been reported. Therefore, no experimental data on its specific crystal structure, such as unit cell parameters or space group, is available.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions within the Crystal Lattice

In the absence of a determined crystal structure for this compound, a definitive analysis of its non-covalent interactions is not possible. However, the functional groups present suggest several types of interactions that would likely govern its crystal packing.

Nitrile Interactions: The nitrogen atom of the cyano group is a weak hydrogen bond acceptor. In the absence of strong hydrogen bond donors, antiparallel dipole-dipole interactions between cyano groups of adjacent molecules are a common supramolecular synthon in the crystal engineering of nitriles. researchgate.net

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a nitrile group or the oxygen of a trifluoromethoxy group on a neighboring molecule.

Fluorine Interactions: The trifluoromethoxy group, with its highly electronegative fluorine atoms, can participate in a variety of weak intermolecular contacts, including C–H···F and F···F interactions. The oxygen atom of the trifluoromethoxy group can also act as a weak hydrogen bond acceptor. rsc.orgrsc.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these varied and often competing interactions would define the final supramolecular architecture.

Conformational Flexibilities in the Solid State

The primary source of conformational flexibility in this compound is the rotation around the C(aryl)–O bond of the trifluoromethoxy group. Unlike the methoxy (B1213986) group, which often prefers a planar conformation with the benzene (B151609) ring, studies on other trifluoromethoxy-substituted benzenes have shown that the -OCF₃ group typically adopts a non-planar (orthogonal or skewed) conformation. beilstein-journals.orgnih.gov This is attributed to stereoelectronic effects. In the solid state, the observed torsion angle would be a compromise between the intrinsic conformational preference of the molecule and the packing forces within the crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary tool for investigating polymorphism. mdpi.com Each crystalline form produces a characteristic diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

By analyzing the PXRD pattern of a bulk sample, one can identify the crystalline phase present, detect the existence of multiple polymorphs in a mixture, or monitor phase transitions induced by temperature or pressure. mdpi.comresearchgate.net While PXRD is the appropriate technique for such studies, no polymorphism investigations for this compound have been reported in the scientific literature.

Application of Crystal Engineering Principles to Related Aromatic Nitriles

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. numberanalytics.com In the context of aromatic nitriles, crystal engineering principles are used to control the assembly of molecules into specific supramolecular architectures.

Substituents on the aromatic ring play a crucial role in directing the crystal packing. The nitrile group itself is a key functional group in forming predictable supramolecular synthons, particularly through antiparallel C≡N···C≡N dipole-dipole interactions. researchgate.net The introduction of halogen atoms (like chlorine) or fluorinated groups (like trifluoromethoxy) provides additional tools for the crystal engineer. These groups can introduce specific, directional interactions such as halogen bonds (C–Cl···N) or weak hydrogen bonds (C–H···F), which can compete with or reinforce the nitrile-based interactions and π-stacking. rsc.org By systematically varying these substituents, it is possible to tune the crystal packing and, consequently, the material's properties.

Role in Advanced Chemical Synthesis and Materials Science Research

Intermediate in Complex Organic Synthesis and Building Block for Molecular Architectures

Substituted benzonitriles are fundamental intermediates in organic synthesis, valued for the versatile reactivity of the nitrile group and the ability to undergo various substitution reactions on the aromatic ring. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a key precursor in the synthesis of a wide array of organic molecules.

In the context of 2-chloro-4-(trifluoromethoxy)benzonitrile, the presence of a chlorine atom provides a reactive site for nucleophilic aromatic substitution or for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular frameworks.

As a building block, this compound offers a rigid aromatic scaffold functionalized with three distinct reactive or modulatory groups. This allows for a stepwise and regioselective introduction of different molecular fragments, enabling the construction of intricate three-dimensional structures. The combination of the chloro, cyano, and trifluoromethoxy groups on a benzene (B151609) ring provides a unique platform for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Contribution to Fluorinated Organic Compound Chemistry

The incorporation of fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethoxy group (-OCF3) is of particular interest in the field of fluorinated organic chemistry due to its unique combination of properties.

The trifluoromethoxy group is one of the most electron-withdrawing groups, which can significantly influence the reactivity of the aromatic ring and the properties of the resulting molecules. This strong electron-withdrawing nature can enhance the acidity of nearby protons and can affect the regioselectivity of electrophilic aromatic substitution reactions.

Furthermore, the trifluoromethoxy group is highly lipophilic, which can improve the solubility of a compound in nonpolar solvents and enhance its ability to cross biological membranes. This property is particularly valuable in the design of agrochemicals and pharmaceuticals. The trifluoromethoxy group is also known to be metabolically stable, meaning it is resistant to being broken down by enzymes in the body. This can lead to a longer duration of action for bioactive molecules.

The presence of the trifluoromethoxy group in this compound makes this compound a valuable precursor for the synthesis of a new generation of fluorinated organic compounds with tailored electronic, lipophilic, and metabolic properties.

Potential for Development of Specialty Materials

The unique properties conferred by the trifluoromethoxy group also make this compound a promising candidate for the development of specialty materials with enhanced performance characteristics. Fluorinated polymers, for example, are well-known for their exceptional chemical resistance, thermal stability, and low surface energy. coleparmer.frportplastics.comholscot.com

The chemical resistance of fluoropolymers is a direct result of the high bond energy of the C-F bond and the shielding effect of the fluorine atoms. coleparmer.fr Materials derived from this compound would be expected to exhibit similar characteristics. The nitrile group could also be utilized for further cross-linking or functionalization of the polymer, allowing for the fine-tuning of its mechanical and thermal properties. The development of such specialty materials could have applications in coatings, seals, and membranes for use in the chemical processing, aerospace, and electronics industries.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number874482-94-7
Molecular FormulaC8H3ClF3NO
Molecular Weight221.56 g/mol
AppearanceNot available
Boiling PointNot available
Melting PointNot available
DensityNot available

Q & A

Q. What are the established methods for synthesizing 2-chloro-4-(trifluoromethoxy)benzonitrile, and what reaction conditions are critical?

Synthesis typically involves introducing the trifluoromethoxy group into a chlorobenzonitrile precursor. For example, nucleophilic substitution of a hydroxyl group in 2-chloro-4-hydroxybenzonitrile with trifluoromethoxide sources (e.g., using trifluoromethylating reagents like trifluoromethyl triflate). However, due to the low nucleophilicity of trifluoromethoxide, alternative methods such as coupling reactions or halogen exchange under palladium catalysis may be employed. A Suzuki-Miyaura coupling approach, as demonstrated for structurally similar compounds, uses bis(triphenylphosphine)palladium(II) chloride catalyst and sodium carbonate in a THF-water solvent system .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers observe?

  • NMR : 19F^{19}\text{F} NMR is critical for identifying the trifluoromethoxy group (δ55δ ≈ -55 to 58-58 ppm). 1H^{1}\text{H} NMR should show aromatic protons (e.g., a deshielded singlet for the para-substituted chlorine and trifluoromethoxy groups).
  • HPLC : Used to assess purity (>99% as per optimized synthetic protocols). Retention times and peak symmetry are key metrics .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 222.0 for C8_8H4_4ClF3_3NO) .

Q. How should researchers handle and purify this compound to ensure high yield and purity?

Post-synthesis purification often involves recrystallization from ethanol or methanol. For intermediates, acid-base workup (e.g., HCl treatment followed by neutralization with NaOH) removes unreacted starting materials. Column chromatography with silica gel and hexane/ethyl acetate gradients is effective for isolating derivatives. Purity validation via HPLC is essential .

Advanced Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting/boiling points) of this compound under varying experimental conditions?

Physical properties like melting point (82–83°C) and boiling point (192–193°C at 8 mm Hg) are sensitive to measurement conditions (e.g., pressure, heating rate). For accurate comparisons, standardize protocols using differential scanning calorimetry (DSC) for melting points and reduced-pressure distillation setups for boiling points. Conflicting data may arise from impurities or polymorphic forms, necessitating rigorous purity checks .

Q. What mechanistic insights explain the photocatalytic fragmentation of 4-(trifluoromethoxy)benzonitrile derivatives, and how does this apply to designing novel reactions?

Under visible-light photocatalysis, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction, fragmenting into fluorophosgene and benzonitrile. This reactivity is leveraged to generate electrophilic intermediates for synthesizing carbonates, carbamates, and ureas. Researchers can exploit this pathway for late-stage functionalization or degradation studies, provided reaction conditions (e.g., solvent polarity, light intensity) are optimized to avoid premature decomposition .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing this compound derivatives, particularly regarding catalyst selection and regioselectivity?

  • Catalyst : Use Pd(PPh3_3)2_2Cl2_2 or Pd(dppf)Cl2_2 for enhanced stability in THF-water mixtures.
  • Base : Sodium carbonate ensures mild basicity, minimizing hydrolysis of sensitive groups.
  • Regioselectivity : Electron-withdrawing substituents (Cl, CF3_3O) direct coupling to meta/para positions. Pre-functionalized boronic acids (e.g., pyrazole derivatives) improve yields in heterocyclic derivatives .
  • Workflow : Monitor reaction progress via TLC, and employ microwave-assisted synthesis to accelerate slow couplings.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(trifluoromethoxy)Benzonitrile
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(trifluoromethoxy)Benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.